(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid
CAS No.: 251317-00-7
Cat. No.: VC21537950
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 251317-00-7 |
---|---|
Molecular Formula | C18H18N2O4 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m1/s1 |
Standard InChI Key | HDSLKWZYHRLRRL-MRXNPFEDSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C[NH3+])C(=O)[O-] |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-] |
Chemical Structure and Properties
Structural Components and Characteristics
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid possesses several key structural components that define its chemical properties and reactivity:
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The Fmoc protecting group (9H-fluoren-9-ylmethoxy)carbonyl attached to the alpha-amino group
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The R-configured amino acid backbone (corresponding to D-stereochemistry in the traditional naming system)
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A free amino group at the beta position
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A carboxylic acid group
This structure can be compared to other Fmoc-protected amino acids, such as Fmoc-D-Ala-OH, which shares the Fmoc protecting group and R-configuration but lacks the additional amino functionality at the beta position. The presence of this second amino group distinguishes (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid from most standard Fmoc-protected amino acids and provides opportunities for additional functionalization.
Comparative Analysis
Drawing from information about related compounds can provide insights into the likely properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid. For instance, Fmoc-D-Ala-OH has the IUPAC name "(R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid" and molecular formula C18H17NO4 . By comparison, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid would be expected to have a similar structure but with an additional amino group at the beta position.
Table 2.1: Comparative Analysis of Selected Fmoc-Protected Amino Acids
Property | Fmoc-D-Ala-OH | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid (Inferred) |
---|---|---|
IUPAC Name | (R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid |
Molecular Formula | C18H17NO4 | C18H18N2O4 (inferred) |
Key Functional Groups | Carboxylic acid, Fmoc-protected amino group | Carboxylic acid, Fmoc-protected alpha-amino group, free beta-amino group |
Stereochemistry | R-configuration | R-configuration at alpha-carbon |
CAS Number | 79990-15-1 (for Fmoc-D-Ala-OH) | Not specified in search results |
Based on the properties of similar Fmoc-protected amino acids, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid would likely exhibit limited water solubility due to the hydrophobic Fmoc group but good solubility in organic solvents commonly used in peptide synthesis, such as DMF (dimethylformamide), DCM (dichloromethane), and DMSO (dimethyl sulfoxide).
Chemical Reactivity
The chemical reactivity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid would be characterized by:
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Stability of the Fmoc group under acidic conditions but sensitivity to bases
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Carboxylic acid group reactivity for forming peptide bonds
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Nucleophilic reactivity of the free beta-amino group
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Potential for side reactions involving the beta-amino group during peptide synthesis
These properties make it both versatile for creating complex peptides and potentially challenging to work with, requiring careful consideration of reaction conditions to prevent unwanted side reactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of Fmoc-protected amino acids typically follows established protocols that could be adapted for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, taking into account the need to manage the two amino groups selectively.
Carboxylic Acid Protection Strategy
One approach to synthesizing Fmoc-protected amino acids involves temporary protection of the carboxylic acid group using 2-chlorotrityl chloride (2-CTC) resin. This strategy is detailed in research on Fmoc-N-Me-AA-OH synthesis:
"Anh. DCM was used as solvent and DIEA was used as base in the synthesis process. Three equivalents (Eq) of Fmoc-amino acid were weighed and dissolved in the smallest possible volume of anh. DCM (1.5 mL/g resin). The resulting solution was then incorporated into the reactor. Next, nine equivalents of DIEA were immediately added to the mixture, and the reaction mixture was stirred for 2 h."
After the reaction, capping of free amino groups is performed: "To cap the free amino groups, without draining the solution beforehand, methanol (MeOH) was added (0.8 mL/g resin) and the mixture was shaken for 30 min. Subsequently, the solution was discarded, and the resin-bound amino acid was washed three times with DCM, followed by two washings with DMF and two additional washings with DCM."
Selective Protection Strategies
For a compound like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid with multiple reactive groups, orthogonal protection strategies are essential. One approach mentioned in the literature involves the use of o-NBS protecting groups:
"The o-NBS protecting group was removed using mercaptoethanol, and the free N-terminal group was protected again with Fmoc-OSu to form the Fmoc-protected amino acid."
Similar approaches could be applied to selectively protect the alpha-amino group with Fmoc while protecting the beta-amino group with a different, orthogonal protecting group that can be selectively removed later.
Final Cleavage and Purification
After the desired protections are in place, the final step typically involves cleavage from the resin: "Finally, the amino acid was cleaved from the resin using 1% trifluoroacetic acid (TFA), ensuring that the side chain remained protected. The resulting methylated amino acid was ready to be incorporated into the synthesis process of the target peptide."
Purification Techniques and Quality Control
The purity of Fmoc-protected amino acids is crucial for successful peptide synthesis. Research has shown significant differences in impurity profiles between crude and purified compounds, highlighting the importance of effective purification methods.
Table 3.1: Purity Data for Selected Fmoc-Protected Amino Acids Before and After Purification
Fmoc-Amino Acid | HPLC Purity Before Purification (%) | Impurity Before (%) | HPLC Purity After Purification (%) | Impurity After (%) |
---|---|---|---|---|
Fmoc-Ala-OH | 99.69 | 0.31 | 99.15 | 0.85 |
Fmoc-Phe-OH | 99.03 | 0.97 | 100 | 0 |
Fmoc-Gly-OH | 99.27 | 0.73 | 99.37 | 0.63 |
Fmoc-Arg(Pbf)-OH | 97.5 | 2.5 | 99.48 | 0.52 |
Fmoc-Lys(Boc)-OH | Not reported | Not reported | 100 | 0 |
Fmoc-Thr(tBu)-OH | Not reported | Not reported | 100 | 0 |
This data demonstrates that purification can significantly enhance the purity of Fmoc-protected amino acids , which would be particularly important for a compound like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid where impurities could lead to complications during peptide synthesis due to the presence of multiple reactive functional groups.
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
The primary application of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid would be in solid-phase peptide synthesis (SPPS), where it offers unique opportunities for creating peptides with non-standard architectures and functionalities.
Coupling Strategies
Research on Fmoc-protected amino acids has identified effective coupling strategies that could be applied to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid. For instance, Fmoc amino acid fluorides have shown exceptional utility:
"Fmoc amino acid fluorides were found to be exceptionally well suited for the coupling of extremely hindered amino acids using a new strategy involving treatment with bis(trimethylsilyl)acetamide prior to the acylation step."
This approach could be particularly valuable for incorporating (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid into peptides, especially when dealing with challenging coupling positions or sterically hindered amino acids.
Specialized Applications
The unique structure of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, with its free beta-amino group, enables several specialized applications that extend beyond what is possible with standard amino acids.
Branched Peptide Structures
The beta-amino group allows for the creation of branched peptides, where a second peptide chain can be attached perpendicular to the main chain. This capability enables the synthesis of complex peptide architectures with potential applications in:
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Multivalent ligands for enhanced receptor binding
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Dendrimeric peptides for drug delivery
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Peptide-based biomaterials with controlled properties
Functional Group Attachment
The beta-amino group provides a site for attaching various functional groups without disrupting the main peptide backbone:
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Fluorescent labels for imaging and detection
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Affinity tags for purification and targeting
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Cross-linking agents for stabilizing peptide structures
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Bioactive molecules for enhanced therapeutic properties
Table 4.1: Potential Applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid in Peptide Chemistry
Application Category | Specific Applications | Advantage of Beta-Amino Functionality |
---|---|---|
Structural Modifications | Branched peptides, Cyclic peptides | Enables non-linear peptide architectures |
Functional Conjugates | Peptide-drug conjugates, Imaging probes | Provides attachment point without disrupting main chain |
Stabilized Peptides | Cross-linked structures, Modified backbones | Enhances resistance to enzymatic degradation |
Multifunctional Peptides | Cell-penetrating peptides, Targeted therapeutics | Allows incorporation of multiple functional elements |
Self-Assembly Properties
Environmental Factors Affecting Self-Assembly
Research has identified several environmental factors that significantly influence the self-assembly behavior of Fmoc-protected amino acids:
Solvent Effects
"Controlled morphological transitions were observed through solvent variation and the mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations."
For (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, the presence of the beta-amino group would likely create unique solvent interaction patterns, potentially leading to distinct self-assembled structures in different solvent environments.
pH Dependence
"Further, the pH dependent studies of Fmoc modified aliphatic single amino acids suggest that the assemblies are formed only in neutral and acidic condition."
The protonation state of the beta-amino group in (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid would be particularly sensitive to pH, likely resulting in different self-assembly behaviors under varying pH conditions. This pH-responsive characteristic could be exploited for creating stimuli-responsive materials.
Application Domain | Specific Applications | Relevant Properties |
---|---|---|
Biomaterials | Tissue engineering scaffolds, Wound healing matrices | Biocompatibility, Controllable degradation |
Drug Delivery | Nanocarriers, Sustained release systems | Encapsulation capability, Responsive release |
Sensing | Biosensors, Environmental sensors | Surface functionality, Signal transduction |
Catalysis | Nanoreactors, Enzyme mimics | Confined environments, Functional group presentation |
Research Advancements and Future Directions
Recent Developments in Fmoc-Amino Acid Chemistry
Recent research has introduced several advancements in the chemistry of Fmoc-protected amino acids that could be applied to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid:
Improved Synthesis Methods
"In this study, a solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy. Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method."
Similar methodological improvements could be applied to optimize the synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid, particularly in managing the selective protection and deprotection of the alpha and beta amino groups.
Enhanced Coupling Techniques
"Previously only high temperatures (50 °C) or long reaction times (7 days) in combination with large excess of an activated amino acid derivative (e.g. 5 eq. BOC-Phe-NCA) led to adequate reaction rates. Again when silylation of the methyl ester (2 eq. BSA overnight in DCM) preceded coupling, high dipeptide yields were obtained after relatively short reaction times."
These improved coupling strategies could facilitate the incorporation of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid into complex peptides, overcoming potential challenges related to its unique structure.
Future Research Directions
Future research on (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid might focus on several promising areas:
Novel Peptide Architectures
The unique beta-amino functionality offers opportunities for creating peptides with non-standard architectures, including:
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Peptides with multiple branching points
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Cyclic peptides with side-chain connections
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Peptide-based nanostructures with defined geometric arrangements
Therapeutic Applications
Peptides incorporating (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid could address challenges in current peptide therapeutics:
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Enhanced stability against enzymatic degradation
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Improved bioavailability through modified physicochemical properties
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More specific targeting through multivalent ligand presentation
Advanced Functional Materials
Building on the self-assembly properties discussed earlier, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid could serve as a building block for sophisticated functional materials:
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Responsive hydrogels for controlled drug release
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Self-healing materials with dynamic cross-linking
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Hierarchical nanostructures with tunable properties
Table 6.1: Promising Research Directions for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid
Research Area | Specific Focus | Potential Impact |
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Synthetic Methodology | Optimized synthesis protocols, Scale-up processes | More accessible compound for research and applications |
Peptide Design | Novel architectures, Multifunctional peptides | Expanded peptide structure-function relationships |
Therapeutic Development | Peptide-based drugs, Targeted delivery systems | New treatments for challenging medical conditions |
Materials Science | Self-assembled nanomaterials, Responsive systems | Advanced materials with programmable properties |
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